Therapeutic Index Advantage Over Opioid and Non-Opioid Analgesics
In a rat model of mechanical somatic pain, 6-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid demonstrated a therapeutic index (LD50/ED50) exceeding 200, which is significantly higher than the reference analgesics ketorolac (116.06), morphine (71), and tramadol (53.52) [1]. The compound's ED50 for analgesic effect was 30 mg/kg upon oral administration, while no lethal dose was achievable up to 6000 mg/kg, classifying it as practically non-toxic [1].
| Evidence Dimension | Therapeutic index (LD50/ED50 ratio) |
|---|---|
| Target Compound Data | >200 (ED50 = 30 mg/kg p.o.; LD50 > 6000 mg/kg) |
| Comparator Or Baseline | Ketorolac: 116.06; Tramadol: 53.52; Morphine: 71 |
| Quantified Difference | Target compound TI at least 1.7-fold higher than ketorolac, 2.8-fold higher than morphine, and 3.7-fold higher than tramadol. |
| Conditions | Rat model; mechanical tail compression test; oral administration. |
Why This Matters
A higher therapeutic index directly translates to a wider safety window, reducing the risk of dose-limiting toxicity during preclinical development and potential clinical use.
- [1] RU2648445C1. 6-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl) aminohexanoic acid and pharmaceutical composition based thereon having analgesic activity. Russian Patent. Published 2016-11-03. View Source
